molecular formula C11H14N4O2 B14502578 1-Crotyl theobromine CAS No. 63906-57-0

1-Crotyl theobromine

Cat. No.: B14502578
CAS No.: 63906-57-0
M. Wt: 234.25 g/mol
InChI Key: NEXDOZRNANHHKQ-SNAWJCMRSA-N
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Description

1-Crotyl theobromine is a derivative of theobromine, a naturally occurring alkaloid found in cacao beans Theobromine is known for its stimulant properties, similar to caffeine, but with milder effects

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Crotyl theobromine can be synthesized through the alkylation of theobromine. The process involves reacting theobromine with crotyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Crotyl theobromine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Crotyl theobromine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including its use as a bronchodilator and vasodilator.

    Industry: Utilized in the development of new materials and as an additive in various products

Mechanism of Action

The mechanism of action of 1-crotyl theobromine involves its interaction with adenosine receptors and inhibition of phosphodiesterases. By blocking adenosine receptors, it promotes the release of neurotransmitters, leading to increased alertness and reduced fatigue. The inhibition of phosphodiesterases results in elevated levels of cyclic AMP, which has various physiological effects, including bronchodilation and vasodilation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct properties compared to other xanthine derivatives. Its milder stimulant effects and potential therapeutic applications make it a compound of interest in various fields of research .

Properties

CAS No.

63906-57-0

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

1-[(E)-but-2-enyl]-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C11H14N4O2/c1-4-5-6-15-10(16)8-9(12-7-13(8)2)14(3)11(15)17/h4-5,7H,6H2,1-3H3/b5-4+

InChI Key

NEXDOZRNANHHKQ-SNAWJCMRSA-N

Isomeric SMILES

C/C=C/CN1C(=O)C2=C(N=CN2C)N(C1=O)C

Canonical SMILES

CC=CCN1C(=O)C2=C(N=CN2C)N(C1=O)C

Origin of Product

United States

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